
Technical Support Center: .NET OPC Client
Memory Leak Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Net-opc

Cat. No.: B155737 Get Quote

This guide provides troubleshooting steps and frequently asked questions to help researchers,

scientists, and drug development professionals diagnose and resolve memory leaks in long-

running .NET OPC client applications.

Troubleshooting Guides
A memory leak in a long-running application manifests as a gradual increase in memory

consumption over time, eventually leading to performance degradation, instability, and crashes.

The following troubleshooting methodologies will guide you through identifying and resolving

these issues in your .NET OPC client.

Methodology 1: Initial Assessment and Monitoring
Objective: To confirm the presence of a memory leak and gather preliminary data.

Experimental Protocol:

Establish a Baseline: When the application is first started, use Windows Task Manager or

Performance Monitor (PerfMon) to record the initial memory usage (Private Bytes or Working

Set).

Long-Term Monitoring: Allow the application to run for an extended period under normal

operating conditions. This could be hours or even days, depending on the rate of the

suspected leak.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Periodic Data Collection: At regular intervals, record the memory usage. Note any correlation

between specific application events (e.g., connecting/disconnecting from the OPC server,

subscribing to a large number of tags) and increases in memory.

Analyze the Trend: Plot the memory usage over time. A steady, upward trend that does not

plateau is a strong indicator of a memory leak.[1]

Methodology 2: Identifying the Leak Source with
Memory Profiling
Objective: To pinpoint the specific objects and code paths responsible for the memory leak.

Experimental Protocol:

Select a Profiling Tool: Choose a suitable .NET memory profiler. Common choices include:

Visual Studio Diagnostic Tools: Integrated into Visual Studio, useful for initial

investigations.[1][2]

dotMemory: A powerful, feature-rich memory profiler.

ANTS Memory Profiler: Another popular choice for diagnosing memory issues.[1]

PerfView: A free and advanced performance analysis tool from Microsoft.[2]

Take an Initial Snapshot: Start your application and allow it to reach a stable state. Use the

memory profiler to take an initial snapshot of the memory heap. This will serve as your

baseline.

Exercise the Application: Let the application run for a significant period, performing its typical

operations that you suspect might be causing the leak.

Take Subsequent Snapshots: Take one or more additional snapshots of the memory heap at

later points in time.

Compare Snapshots: Use the profiler's comparison feature to analyze the difference

between the snapshots. The profiler will highlight objects that have increased in number and

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


size. Pay close attention to objects related to your OPC client library, such as connection

objects, subscription objects, and data item objects.

Analyze Object Retention Paths: Once you have identified leaking objects, use the profiler to

examine their GC (Garbage Collector) roots. This will show you what is preventing these

objects from being collected, leading you to the source of the leak in your code.[1]

Frequently Asked Questions (FAQs)
Q1: What are the common causes of memory leaks in a .NET OPC client?

A1: Memory leaks in .NET OPC clients often stem from a few common issues:

Unsubscribed Events: OPC client libraries often use events to notify your application of data

changes, alarms, or server status changes. If you subscribe to these events but fail to

unsubscribe when the client or subscription is no longer needed, the event publisher (the

OPC library object) will hold a reference to your subscriber object, preventing it from being

garbage collected.[2][3]

Improperly Disposed Objects: OPC client libraries often provide objects for managing

connections, subscriptions, and items. These objects may wrap unmanaged resources. It is

crucial to call the Dispose() method (often via a using statement) on these objects when they

are no longer needed to ensure that these resources are released.[4]

Static References: Storing OPC-related objects in static variables or collections can lead to

memory leaks, as these objects will remain in memory for the lifetime of the application, even

if they are no longer in use.[2][3]

Growing Collections: If your application stores OPC data in collections (e.g., a list of

historical data), and these collections are allowed to grow indefinitely without any mechanism

for clearing old data, this will lead to a gradual increase in memory usage.[3][4]

COM Interop Issues (for OPC DA): When using OPC DA, which is based on COM

technology, improper handling of COM objects can lead to memory leaks. This can happen if

you are not correctly releasing references to COM objects, causing them to remain in

memory.[5][6]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://github.com/nauful/LibUA
https://www.site24x7.com/learn/eliminate-net-memory-leaks.html
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://github.com/nauful/LibUA
https://github.com/nauful/LibUA
https://www.site24x7.com/learn/eliminate-net-memory-leaks.html
https://ekasiswanto.wordpress.com/2012/05/01/case-of-memory-leaks-in-opc/
https://forum.inductiveautomation.com/t/memory-leak-while-using-opc-ua-server/19733
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q2: My OPC client is based on OPC DA and uses COM Interop. How can I troubleshoot

memory leaks?

A2: Memory leaks in .NET applications using COM Interop, such as those for OPC DA, require

special attention. The .NET garbage collector manages .NET objects, but you are responsible

for managing the lifecycle of COM objects. Here are some key points:

Release COM Objects: Ensure that you are explicitly releasing COM objects when you are

finished with them. In C#, you can use Marshal.ReleaseComObject() and

Marshal.FinalReleaseComObject() for this purpose.

Runtime Callable Wrappers (RCWs): .NET interacts with COM objects through a proxy

called a Runtime Callable Wrapper (RCW). A memory profiler can help you identify if RCWs

are being held in memory longer than expected, which would indicate that a reference to the

underlying COM object is not being released.[7]

Check for Leaks in the OPC Server: It's also possible that the memory leak is in the OPC

server itself, triggered by a specific pattern of client interaction.[6][8] If you suspect this, you

may need to contact the OPC server vendor for support.

Q3: I'm using an OPC UA client. Are there any specific memory leak considerations?

A3: While OPC UA is not based on COM, and thus avoids COM Interop issues, memory leaks

can still occur. The common causes mentioned in Q1 (unsubscribed events, improperly

disposed objects, static references, and growing collections) are all still relevant. With OPC UA,

pay close attention to the lifecycle of session and subscription objects provided by your chosen

.NET OPC UA SDK. Always ensure these are properly closed and disposed of when no longer

needed.

Q4: Can caching OPC data cause memory leaks?

A4: Yes, improper caching is a common cause of memory leaks. If you are caching OPC tag

values or historical data in memory, you must have a strategy for evicting old or unused data

from the cache. Without an eviction policy (e.g., based on time or memory pressure), the cache

will grow indefinitely, leading to a memory leak.[4][9]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://stackoverflow.com/questions/5443771/how-can-we-detect-memory-leaks-in-a-com-interop-application
https://forum.inductiveautomation.com/t/memory-leak-while-using-opc-ua-server/19733
https://control.com/forums/threads/memory-usage-by-opc-server-and-client.21283/
https://www.site24x7.com/learn/eliminate-net-memory-leaks.html
https://medium.com/@vivek-baliyan/5-net-memory-leaks-that-took-down-our-apps-and-how-we-fixed-them-2132272f9f54
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Memory Leak Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting memory leaks in a long-

running .NET OPC client.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observation & Confirmation

Profiling & Analysis

Code Investigation

Resolution

Observe Increasing Memory Usage
(Task Manager, PerfMon)

Confirm Continuous Growth
(No Plateau)

Setup Memory Profiler
(e.g., Visual Studio, dotMemory)

Leak Confirmed

Take Memory Snapshots
(Baseline & Subsequent)

Compare Snapshots to
Identify Growing Objects

Analyze GC Roots of
Leaking Objects

Check for Unsubscribed Events
(e.g., DataChange, Alarms)

Verify IDisposable is Called
(using statements)

Review Static References
to OPC Objects

Inspect Growing Collections
and Caches

For OPC DA: Check COM
Object Release (Marshal.ReleaseComObject)

Fix Code
(Unsubscribe, Dispose, etc.)

Retest and Monitor

Issue Persists

End

Issue Resolved

Start

Click to download full resolution via product page

Caption: Workflow for troubleshooting memory leaks in .NET OPC clients.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. michaelscodingspot.com [michaelscodingspot.com]

2. dotnetfullstackdev.medium.com [dotnetfullstackdev.medium.com]

3. GitHub - nauful/LibUA: Open-source OPC UA client and server library [github.com]

4. How to Detect & Eliminate .NET Memory Leaks - Site24x7 Learn [site24x7.com]

5. ekasiswanto.wordpress.com [ekasiswanto.wordpress.com]

6. forum.inductiveautomation.com [forum.inductiveautomation.com]

7. stackoverflow.com [stackoverflow.com]

8. control.com [control.com]

9. medium.com [medium.com]

To cite this document: BenchChem. [Technical Support Center: .NET OPC Client Memory
Leak Troubleshooting]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-
running-net-opc-client]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-custom-synthesis
https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://github.com/nauful/LibUA
https://www.site24x7.com/learn/eliminate-net-memory-leaks.html
https://ekasiswanto.wordpress.com/2012/05/01/case-of-memory-leaks-in-opc/
https://forum.inductiveautomation.com/t/memory-leak-while-using-opc-ua-server/19733
https://stackoverflow.com/questions/5443771/how-can-we-detect-memory-leaks-in-a-com-interop-application
https://control.com/forums/threads/memory-usage-by-opc-server-and-client.21283/
https://medium.com/@vivek-baliyan/5-net-memory-leaks-that-took-down-our-apps-and-how-we-fixed-them-2132272f9f54
https://www.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-running-net-opc-client
https://www.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-running-net-opc-client
https://www.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-running-net-opc-client
https://www.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-running-net-opc-client
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155737?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

